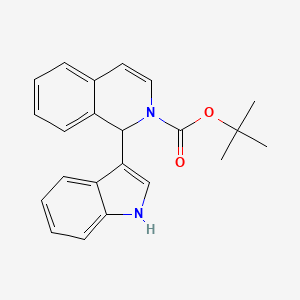

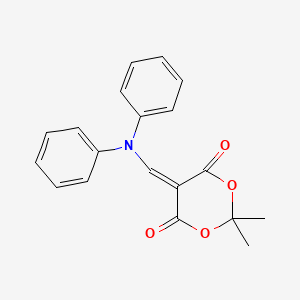

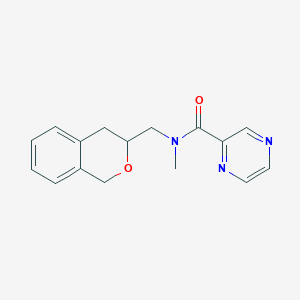

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Vue d'ensemble

Description

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, also known as (S)-BMO, is a synthetic compound that has a wide range of applications in the scientific research and laboratory settings. (S)-BMO is a versatile compound that can be used to synthesize a range of different compounds and molecules. It has been used in a variety of different research studies and experiments, and is used in the production of pharmaceuticals, cosmetics, and other products.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Oligomer Synthesis : The synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones is achieved starting from benzyl-N-Boc-(3R)-aminobutanoate. These molecules fold in ordered structures, suggesting a new class of pseudoprolines for controlling peptide bond conformation (Lucarini & Tomasini, 2001).

Chiral Auxiliary Applications : 4-Substituted-5,5-dimethyl oxazolidin-2-ones, derived from α-amino acids, are used as chiral auxiliaries for stereoselective enolate alkylations and conjugate additions (Davies & Sanganee, 1995).

Hydrogen Bonding and Structural Analysis : A study on oxazolidin-2-ones as protective groups for 1,2-amino alcohols shows various weak interactions like C-H···O and π-π stacking interactions in their structures (Nogueira et al., 2015).

Synthetic Methods and Applications

Enantioselective Synthesis : The use of titanium enolates of acyl-oxazolidinones for enantioselective synthesis of γ-amino acids and γ-lactams highlights their potential in creating new stereogenic centers (Brenner & Seebach, 1999).

Anticancer Activity : 3,4-Disubstituted oxazolidin-2-ones show potential as anticancer agents due to their structure similar to ceramide, indicating their use in medicinal chemistry (Singh et al., 2011).

Lipase Catalyzed Kinetic Resolution : This process is used for producing intermediates for cholesterol absorption inhibitors, demonstrating the compound's utility in pharmaceutical synthesis (Singh et al., 2013).

Photophysical Properties and Crystal Structures

Photophysical Properties : A new Schiff base synthesized from oxazolidin-2-one shows potential applications in organic light emitting devices and nonlinear optical materials due to its photophysical properties (Kumari et al., 2016).

X-Ray Molecular Structures : The alkylation of oxazolidinones and subsequent analysis using X-ray crystallography helps understand their molecular structures and potential applications (Abell et al., 1996).

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUTVRHBEQTSJS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)

![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)